

Potential Identities of DBBD

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914

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Initial research has identified the following compounds and technical terms associated with the acronym "DBBD":

- 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime: This compound is noted for its application as a corrosion inhibitor, particularly for copper and its alloys.[\[1\]](#)
- Derivatives of [\[1\]](#)[\[2\]](#)-dioxolo[4.5-f]benzodioxole: In the field of fluorescence chemistry, "DBD" refers to a class of fluorescent dyes. These dyes have a core structure of [\[1\]](#)[\[2\]](#)-dioxolo[4.5-f]benzodioxole and are valued for their tunable photophysical properties.[\[2\]](#)[\[3\]](#)
- 7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide (Dbd-ED): This is a specific chemical compound with a defined structure and is cataloged in chemical databases such as PubChem.[\[4\]](#)
- 2,2'-Dithiobisbenzanilide: Used in the rubber industry, this chemical is known as a peptizer for both natural and synthetic rubber.[\[5\]](#)
- A component of a modified oligonucleotide: In biochemistry, "DBB" has been noted as a modification in the oligonucleotide sequence 5'-DBB-d[TTGGG]-3'.[\[6\]](#)
- Dielectric-Barrier Discharge: In plasma chemistry, "DBD" is a common acronym for Dielectric-Barrier Discharge, a method for generating non-thermal plasma.[\[7\]](#)
- Octafluoro DBD: This refers to a fluorinated derivative of a "DBD" core structure.[\[8\]](#)

- z-DBBD (4,11-dinitro[1][3][5]-oxadiazolo[3,4-e][1][3][5]oxadiazolo[3',4':4,5]benzotriazolo-[2,1-a]benzotriazol-6-ium inner salt 1,8-dioxide): This is a high-energy material with explosive properties that has been studied using quantum chemical computations.[9]
- DNA-Binding Domain: In molecular biology and genetics, "DBD" is a very common acronym for DNA-Binding Domain, a protein motif that is capable of binding to DNA.[10]

To provide a comprehensive technical guide as requested, it is imperative to first disambiguate the specific "DBBD" of interest. The IUPAC name, experimental protocols, quantitative data, and relevant signaling pathways are all contingent on the precise chemical identity of the compound.

Researchers, scientists, and drug development professionals are advised to specify the full chemical name or provide additional context (such as the field of study or a CAS number) to ensure the retrieval of accurate and relevant technical information.

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